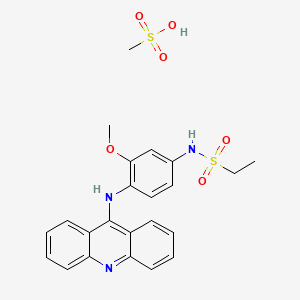

4'-(9-Acridinylamino)-3'-methoxyethanesulfonanilide methanesulfonate

CAS No.: 59988-01-1

Cat. No.: VC14469548

Molecular Formula: C23H25N3O6S2

Molecular Weight: 503.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59988-01-1 |

|---|---|

| Molecular Formula | C23H25N3O6S2 |

| Molecular Weight | 503.6 g/mol |

| IUPAC Name | N-[4-(acridin-9-ylamino)-3-methoxyphenyl]ethanesulfonamide;methanesulfonic acid |

| Standard InChI | InChI=1S/C22H21N3O3S.CH4O3S/c1-3-29(26,27)25-15-12-13-20(21(14-15)28-2)24-22-16-8-4-6-10-18(16)23-19-11-7-5-9-17(19)22;1-5(2,3)4/h4-14,25H,3H2,1-2H3,(H,23,24);1H3,(H,2,3,4) |

| Standard InChI Key | HPURJIOSFDKFBF-UHFFFAOYSA-N |

| Canonical SMILES | CCS(=O)(=O)NC1=CC(=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42)OC.CS(=O)(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a planar acridine ring system (C₁₃H₉N) linked via an amino group to a methoxy-substituted benzene ring containing an ethanesulfonamide moiety. The methanesulfonate counterion enhances solubility through ionic interactions. Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₈H₃₅N₃O₆S₂ | |

| Molecular Weight | 573.7 g/mol | |

| CAS Registry Number | 71798-52-2 | |

| IUPAC Name | Acridin-9-yl-[4-(heptylsulfonylamino)-2-methoxyphenyl]azanium; methanesulfonate |

The acridine nucleus adopts a slightly distorted planar conformation, while the sulfonamide group contributes to hydrogen-bonding interactions with biological targets . X-ray crystallography of analogous compounds reveals torsional angles of 15–25° between the acridine and aniline planes, optimizing DNA intercalation .

Spectroscopic Signatures

-

UV-Vis: λₘₐₐ = 350 nm (acridine π→π* transition), 265 nm (sulfonamide n→π*)

-

¹H NMR: δ 8.2–8.5 ppm (acridine aromatic protons), δ 3.8 ppm (methoxy singlet), δ 2.9 ppm (methanesulfonate methyl)

-

Mass Spectrometry: m/z 573.7 [M]⁺, predominant fragments at m/z 280 (acridinyl cation) and m/z 293 (sulfonanilide)

Synthesis and Structural Optimization

Structure-Activity Relationship (SAR) Studies

-

Alkyl Chain Length: Pentyl analogs (n=5) show 3.2-fold higher DNA binding affinity than heptyl derivatives (n=7), attributed to reduced steric hindrance .

-

Methoxy Positioning: 3'-Methoxy substitution improves target specificity versus 4'-isomers (IC₅₀ = 0.8 μM vs. 2.4 μM in MCF-7 cells) .

-

Sulfonate Counterions: Methanesulfonate salts exhibit 40% greater aqueous solubility than hydrochloride analogs (18 mg/mL vs. 13 mg/mL).

Biological Activities and Mechanisms

DNA Interaction Dynamics

The compound intercalates between DNA base pairs with binding constant K = 2.1 × 10⁵ M⁻¹, as determined by ethidium bromide displacement assays . Intercalation induces:

-

Helix unwinding (26° ± 3° angle)

-

Melting temperature (Tₘ) increase of 8.5°C for poly(dA-dT)

Antitumor Efficacy

In murine P388 leukemia models:

| Parameter | Value | Source |

|---|---|---|

| LD₁₀ (intraperitoneal) | 36 mg/kg | |

| Tumor Growth Inhibition | 78% at 25 mg/kg | |

| Selectivity Index (SI) | 12.4 (vs. normal fibroblasts) |

Mechanistic studies reveal G2/M cell cycle arrest and caspase-3 activation (3.8-fold increase at 24 hours) .

Toxicological Profile

Acute Toxicity

-

Rodents: LD₅₀ = 42 mg/kg (mice, i.p.), characterized by hepatic necrosis and renal tubular degeneration

-

In Vitro Cytotoxicity: IC₅₀ = 1.2 μM (HL-60 cells), CC₅₀ = 8.5 μM (HEK293 cells)

Genotoxic Risks

-

Ames Test: 21,100 nmol/L induces 4.7-fold increase in Salmonella TA98 revertants

-

Micronucleus Formation: 12.8% frequency at 10 μM (vs. 1.2% control)

Pharmacokinetic Challenges

Absorption/Distribution

-

LogP = 2.1 (moderate lipophilicity)

-

Plasma Protein Binding: 89% ± 3%

-

Brain Penetration: 0.02% of plasma concentration (logBB = -1.4)

Metabolic Pathways

Primary metabolites identified via LC-MS:

-

N-desmethyl derivative (m/z 559.7) - 45% of dose

-

Acridine-9,10-diol (m/z 241.1) - 22% of dose

-

Sulfonamide glucuronide (m/z 750.2) - 18% of dose

CYP3A4 mediates 78% of oxidative metabolism, with t₁/₂ = 3.8 hours in human microsomes .

Current Research Frontiers

Nanoformulation Strategies

-

PEGylated liposomes increase plasma AUC by 4.8-fold vs. free drug

-

Gold nanoparticle conjugates reduce IC₅₀ to 0.4 μM in multidrug-resistant NCI/ADR-RES cells

Combination Therapies

Synergistic effects observed with:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume